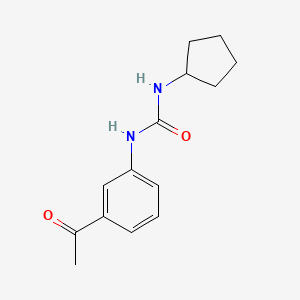
N-(2,5-dimethylphenyl)pyrrolidine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,5-dimethylphenyl)pyrrolidine-1-carboxamide, also known as DMPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMPP is a synthetic compound that belongs to the class of pyrrolidine carboxamides. It has been extensively studied for its unique properties, such as its mechanism of action, biochemical and physiological effects, and its advantages and limitations in lab experiments.
Mécanisme D'action
N-(2,5-dimethylphenyl)pyrrolidine-1-carboxamide acts as a selective agonist of nicotinic acetylcholine receptors (nAChRs). It binds to the α4β2 subtype of nAChRs, which are widely distributed in the brain and play a crucial role in various physiological processes, including learning, memory, and attention. N-(2,5-dimethylphenyl)pyrrolidine-1-carboxamide binding to nAChRs leads to the activation of downstream signaling pathways, which ultimately result in the physiological and biochemical effects observed.
Biochemical and Physiological Effects
N-(2,5-dimethylphenyl)pyrrolidine-1-carboxamide has been shown to have various biochemical and physiological effects, including increased release of neurotransmitters such as dopamine and acetylcholine, increased intracellular calcium levels, and modulation of ion channel activity. These effects are believed to underlie the analgesic, anti-inflammatory, and cognitive-enhancing effects observed in preclinical studies.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2,5-dimethylphenyl)pyrrolidine-1-carboxamide has several advantages as a research tool, including its high selectivity for α4β2 nAChRs, its ability to cross the blood-brain barrier, and its relatively low toxicity. However, N-(2,5-dimethylphenyl)pyrrolidine-1-carboxamide also has some limitations, including its short half-life, which requires frequent dosing, and its potential for off-target effects at higher concentrations.
Orientations Futures
There are several future directions for research on N-(2,5-dimethylphenyl)pyrrolidine-1-carboxamide. One area of interest is the development of N-(2,5-dimethylphenyl)pyrrolidine-1-carboxamide analogs with improved pharmacokinetic and pharmacodynamic profiles. Another area of interest is the identification of novel therapeutic applications for N-(2,5-dimethylphenyl)pyrrolidine-1-carboxamide, particularly in the treatment of pain and inflammation-related disorders. Additionally, further research is needed to elucidate the precise mechanisms underlying the effects of N-(2,5-dimethylphenyl)pyrrolidine-1-carboxamide on nAChRs and downstream signaling pathways.
Méthodes De Synthèse
N-(2,5-dimethylphenyl)pyrrolidine-1-carboxamide can be synthesized through a simple and efficient method. The synthesis involves the reaction of 2,5-dimethylphenylhydrazine with ethyl acrylate to form the intermediate product, which is then reacted with ethyl chloroformate to produce N-(2,5-dimethylphenyl)pyrrolidine-1-carboxamide. The purity of the synthesized compound can be improved through recrystallization and purification techniques.
Applications De Recherche Scientifique
N-(2,5-dimethylphenyl)pyrrolidine-1-carboxamide has been extensively studied for its potential applications in various fields, including medicine, agriculture, and neuroscience. In medicine, N-(2,5-dimethylphenyl)pyrrolidine-1-carboxamide has been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of pain and inflammation-related disorders. In agriculture, N-(2,5-dimethylphenyl)pyrrolidine-1-carboxamide has been used as a nitrification inhibitor to increase the efficiency of nitrogen fertilizers. In neuroscience, N-(2,5-dimethylphenyl)pyrrolidine-1-carboxamide has been used as a tool to study the role of nicotinic acetylcholine receptors in the brain.
Propriétés
IUPAC Name |
N-(2,5-dimethylphenyl)pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c1-10-5-6-11(2)12(9-10)14-13(16)15-7-3-4-8-15/h5-6,9H,3-4,7-8H2,1-2H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPOYWTOAGRDBJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)N2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,5-dimethylphenyl)pyrrolidine-1-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 2-[(4-methylpiperidine-1-carbonyl)amino]benzoate](/img/structure/B7461117.png)
![1-Cyclohexyl-3-[(2-ethylpyrazol-3-yl)methyl]urea](/img/structure/B7461122.png)



![4-N-[(3-methoxyphenyl)methyl]-1-N-phenylpiperidine-1,4-dicarboxamide](/img/structure/B7461141.png)

![[4-(Dimethylamino)phenyl]-(3-methylpiperidin-1-yl)methanone](/img/structure/B7461150.png)
![2-[(2-Methyl-2,3-dihydroindol-1-yl)methyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7461159.png)
![4-hydroxy-N-[(E)-(4-pyrrolidin-1-ylphenyl)methylideneamino]benzamide](/img/structure/B7461162.png)
![2-iodo-N-{4-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]phenyl}benzamide](/img/structure/B7461163.png)
![2-imidazo[2,1-b][1,3]thiazol-6-yl-N-quinolin-8-ylacetamide](/img/structure/B7461165.png)
![2-[[1-[(6-fluoro-4H-1,3-benzodioxin-8-yl)methyl]benzimidazol-2-yl]amino]ethanol](/img/structure/B7461175.png)
